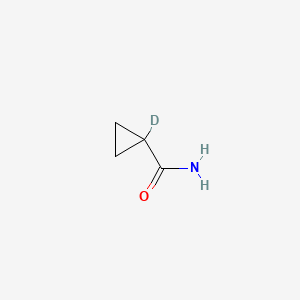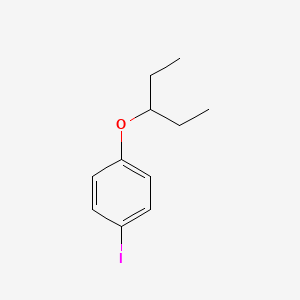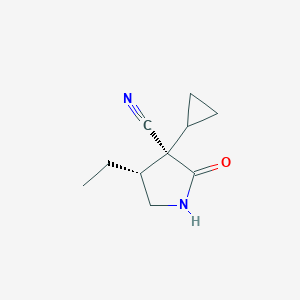
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopropyl group and a pyrrolidine ring, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopropylamine and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps, including condensation, cyclization, and nitrile formation, often catalyzed by acids or bases under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral pyrrolidines and cyclopropyl-containing molecules, such as (3R,4R)-4-(pyrrolidin-1-ylcarbonyl)-1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine and (3R,4R)-1-{6-[3-(methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine .
Uniqueness
What sets (3R,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(3R,4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10-/m0/s1 |
Clé InChI |
OMZIYSJCNGPYBY-XVKPBYJWSA-N |
SMILES isomérique |
CC[C@H]1CNC(=O)[C@]1(C#N)C2CC2 |
SMILES canonique |
CCC1CNC(=O)C1(C#N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


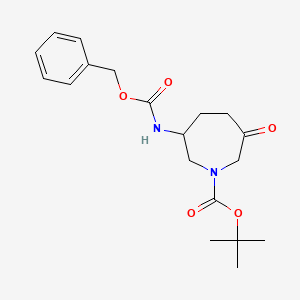
![tert-butyl N-[(2,4-difluoro-6-hydroxy-phenyl)methyl]carbamate](/img/structure/B13890369.png)

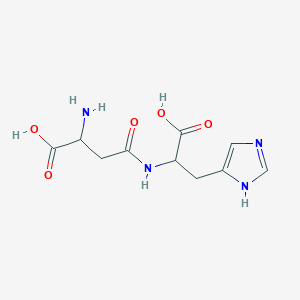
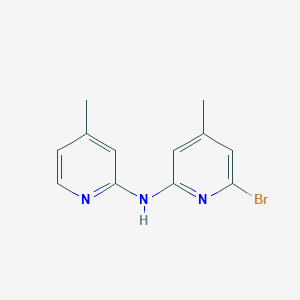
![Methyl 4-[(4-nitrophenyl)methylamino]benzoate](/img/structure/B13890385.png)
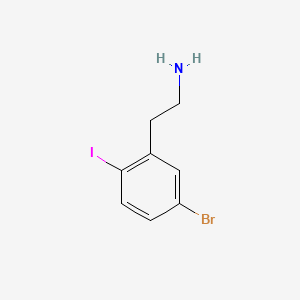
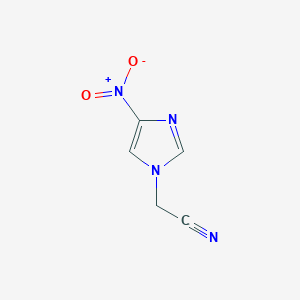
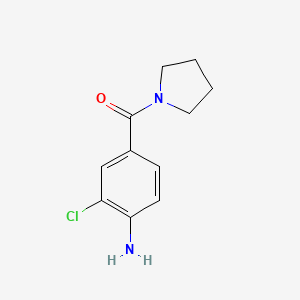
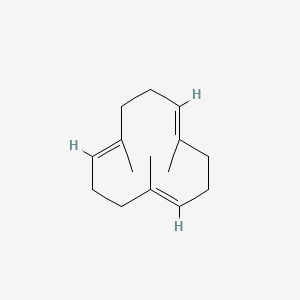

![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
